1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea
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Overview
Description
1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea is an organic compound that features a thiourea group bonded to a 4-chlorobenzoyl and a 4-((isopropyl)phenylamino)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea typically involves the reaction of 4-chlorobenzoyl chloride with 4-((isopropyl)phenylamino)phenylthiourea under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl chloride: A precursor in the synthesis of 1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea.
4-((Isopropyl)phenylamino)phenylthiourea: Another precursor used in the synthesis.
Thiourea derivatives: Compounds with similar thiourea groups but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-chloro-N-[[4-(N-propan-2-ylanilino)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3OS/c1-16(2)27(20-6-4-3-5-7-20)21-14-12-19(13-15-21)25-23(29)26-22(28)17-8-10-18(24)11-9-17/h3-16H,1-2H3,(H2,25,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPMTRHXNXAINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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